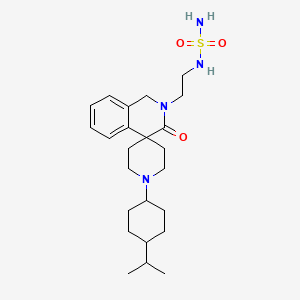
AT-121
Descripción general
Descripción
AT-121 es un compuesto analgésico experimental diseñado para actuar como un agonista bifuncional tanto en el receptor μ-opioide como en el receptor de nociceptina. Esta acción dual está destinada a proporcionar alivio del dolor similar a los opioides tradicionales, minimizando al mismo tiempo el riesgo de abuso y dependencia .
Mecanismo De Acción
AT-121 ejerce sus efectos al unirse tanto al receptor μ-opioide como al receptor de nociceptina. El receptor μ-opioide es responsable de los efectos analgésicos, mientras que el receptor de nociceptina modula los efectos secundarios típicamente asociados con los opioides, como la adicción y la tolerancia . Esta acción dual permite que this compound proporcione un alivio efectivo del dolor con un riesgo reducido de abuso.
Análisis Bioquímico
Biochemical Properties
AT-121 plays a significant role in biochemical reactions by interacting with specific receptors in the body. It acts as a partial agonist at the μ-opioid receptor and the nociceptin receptor . The interaction with these receptors involves binding to the receptor sites, which leads to the activation of downstream signaling pathways. This binding interaction is crucial for its analgesic effects, as it helps in modulating pain signals without causing significant side effects .
Cellular Effects
This compound influences various cellular processes, particularly in neurons. It affects cell signaling pathways by binding to the μ-opioid and nociceptin receptors on the cell surface . This binding leads to the activation of G-protein coupled receptor (GPCR) pathways, which in turn modulate the release of neurotransmitters involved in pain perception . Additionally, this compound has been shown to influence gene expression related to pain and addiction pathways, thereby reducing the potential for abuse .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with the μ-opioid and nociceptin receptors . Upon binding, this compound activates these receptors, leading to a conformational change that triggers intracellular signaling cascades . This activation results in the inhibition of adenylate cyclase, reduction of cAMP levels, and subsequent modulation of ion channels, which collectively contribute to its analgesic effects . The dual receptor activity of this compound is designed to provide effective pain relief while minimizing the risk of tolerance and dependence .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound maintains its stability and efficacy over extended periods . Like many compounds, it may undergo degradation under certain conditions, which can affect its long-term potency . Long-term studies in nonhuman primates have demonstrated that this compound does not induce hyperalgesia, a marker of tolerance development, indicating its potential for sustained use without diminishing effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces pain without causing significant side effects . At higher doses, there may be an increased risk of adverse effects, although this compound has been shown to have a relatively high safety margin . In rhesus monkeys, this compound has been demonstrated to reduce oxycodone reinforcement without affecting food reinforcement, indicating its potential for reducing opioid abuse .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors involved in drug metabolism . The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of active and inactive metabolites, which are then excreted from the body . The metabolic pathways of this compound are crucial for understanding its pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . Once administered, this compound is absorbed into the bloodstream and distributed to various tissues, including the central nervous system . The compound’s ability to cross the blood-brain barrier is essential for its analgesic effects . Additionally, this compound may interact with plasma proteins, which can influence its bioavailability and distribution .
Subcellular Localization
This compound’s subcellular localization is primarily within the cell membrane, where it interacts with the μ-opioid and nociceptin receptors . The compound’s localization to these receptor sites is facilitated by its lipophilic nature, allowing it to integrate into the lipid bilayer of the cell membrane . This localization is critical for its function, as it enables this compound to effectively modulate receptor activity and downstream signaling pathways .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de AT-121 involucra múltiples pasos, comenzando con la preparación de la estructura espirocíclica central. Los pasos clave incluyen:
Formación del núcleo espirocíclico: Esto involucra la ciclización de un precursor adecuado para formar la estructura espirocíclica isoquinolina-piperidina.
Funcionalización: Introducción de grupos funcionales como la cadena lateral sulfamoylaminoetil y el grupo propan-2-ilciclohexil.
Las condiciones de reacción normalmente involucran el uso de disolventes orgánicos, catalizadores y temperaturas controladas para asegurar la estereoquímica y el rendimiento deseados.
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para this compound no se detallan públicamente, la síntesis a gran escala probablemente implicaría la optimización de los procedimientos a escala de laboratorio para mejorar el rendimiento, la pureza y la rentabilidad. Esto incluiría el uso de equipos de síntesis automatizados y medidas estrictas de control de calidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
AT-121 puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Introducción de átomos de oxígeno en la molécula, alterando potencialmente sus propiedades farmacológicas.
Reducción: Eliminación de átomos de oxígeno o adición de átomos de hidrógeno, lo que puede modificar la actividad del compuesto.
Sustitución: Reemplazo de un grupo funcional por otro, lo que se puede usar para crear análogos de this compound con diferentes propiedades.
Reactivos y Condiciones Comunes
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas.
Reducción: Reactivos como hidruro de litio y aluminio o gas hidrógeno con un catalizador de paladio.
Sustitución: Varios nucleófilos o electrófilos en condiciones apropiadas, como reacciones de halogenación o alquilación.
Productos Mayores
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir análogos desoxigenados.
Aplicaciones Científicas De Investigación
AT-121 tiene varias aplicaciones de investigación científica, que incluyen:
Química: Estudio de la relación estructura-actividad de los analgésicos bifuncionales.
Biología: Investigación de la interacción de this compound con los receptores opioides y de nociceptina.
Medicina: Exploración de su potencial como analgésico no adictivo.
Industria: Posible desarrollo en un producto farmacéutico comercial para el manejo del dolor.
Comparación Con Compuestos Similares
Compuestos Similares
Cebranopadol: Otro analgésico bifuncional que se dirige tanto al receptor μ-opioide como al receptor de nociceptina.
Oliceridina: Un agonista del receptor μ-opioide con un mecanismo diferente para reducir los efectos secundarios.
PZM21: Un agonista selectivo del receptor μ-opioide diseñado para minimizar los efectos secundarios.
Unicidad de AT-121
This compound es único en su acción dual equilibrada tanto en los receptores μ-opioide como de nociceptina, que está diseñada para proporcionar un alivio efectivo del dolor mientras minimiza el riesgo de adicción y otros efectos secundarios relacionados con los opioides .
Si tiene más preguntas o necesita más detalles, ¡no dude en preguntar!
Propiedades
IUPAC Name |
3-oxo-1'-(4-propan-2-ylcyclohexyl)-2-[2-(sulfamoylamino)ethyl]spiro[1H-isoquinoline-4,4'-piperidine] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N4O3S/c1-18(2)19-7-9-21(10-8-19)27-14-11-24(12-15-27)22-6-4-3-5-20(22)17-28(23(24)29)16-13-26-32(25,30)31/h3-6,18-19,21,26H,7-17H2,1-2H3,(H2,25,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZMNXKYQXVRSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(CC1)N2CCC3(CC2)C4=CC=CC=C4CN(C3=O)CCNS(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801336428 | |
| Record name | N-{2-[1'-(cis-4-Isopropylcyclohexyl)-3-oxo-1H-spiro[isoquinoline-4,4'-piperidin]-2(3H)-yl]ethyl}sulfuric diamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801336428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2099681-31-7 | |
| Record name | N-{2-[1'-(cis-4-Isopropylcyclohexyl)-3-oxo-1H-spiro[isoquinoline-4,4'-piperidin]-2(3H)-yl]ethyl}sulfuric diamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801336428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(Methylamino)propyl]-phenol, monohydrochloride](/img/structure/B3026051.png)
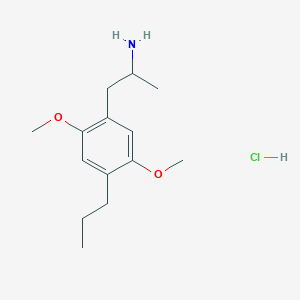

![Docosanoic acid, 2,3-bis[[(9Z)-1-oxo-9-octadecenyl]oxy]propyl ester](/img/structure/B3026054.png)
![2-azaniumylethyl (2R)-3-[(1Z)-hexadec-1-en-1-yloxy]-2-(hexadecanoyloxy)propyl phosphate](/img/structure/B3026055.png)
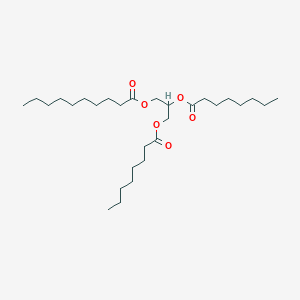
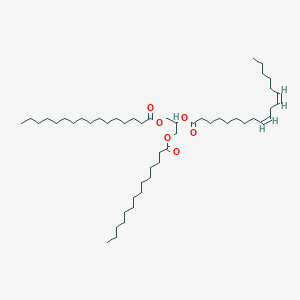
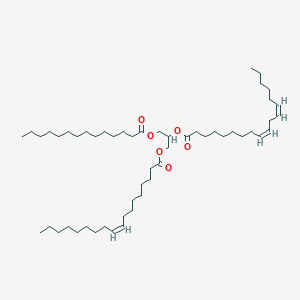
![[2-[(9Z,12Z)-Octadeca-9,12-dienoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate](/img/structure/B3026065.png)
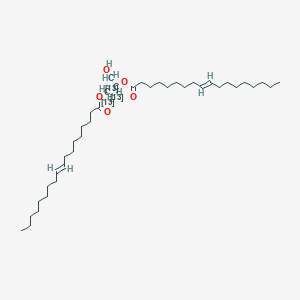

![(9Z)-9-octadecenoic acid, (2R)-3-[(1-oxohexadecyl)oxy]-2-[[1-oxo-12-[(1-oxohexadecyl)oxy]octadecyl]oxy]propyl ester](/img/structure/B3026071.png)
![[3-dodecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B3026072.png)
